molecular formula C21H13N3O2S B2469756 N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide CAS No. 397288-28-7

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2469756
CAS No.: 397288-28-7
M. Wt: 371.41
InChI Key: OPPRRHTXISHMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of at least one atom other than carbon within their ring structure. The benzoxazole and benzothiazole moieties in this compound are known for their significant biological and photophysical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide typically involves the formation of the benzoxazole and benzothiazole rings followed by their coupling. One common method involves the reaction of 2-aminophenol with an appropriate carboxylic acid derivative to form the benzoxazole ring. Similarly, the benzothiazole ring can be synthesized from 2-aminothiophenol and a suitable carboxylic acid derivative. These intermediates are then coupled under specific conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling of the benzoxazole and benzothiazole intermediates. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its excellent photophysical properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for potential anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of dyes and photochromatic agents .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with various pathways, making it effective in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is unique due to the combination of benzoxazole and benzothiazole moieties, which confer a broad spectrum of biological and photophysical properties. This makes it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2S/c25-19(21-24-16-6-2-4-8-18(16)27-21)22-14-11-9-13(10-12-14)20-23-15-5-1-3-7-17(15)26-20/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPRRHTXISHMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.